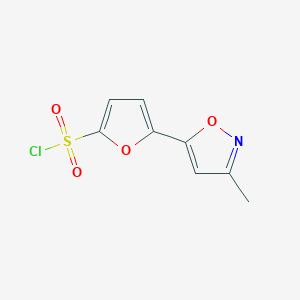

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAGKUCFHFJVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672472 | |

| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-75-5 | |

| Record name | 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride CAS number

An In-Depth Technical Guide to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not publicly documented, this guide synthesizes information from closely related analogs to project its physicochemical properties, potential synthetic routes, reactivity, and applications. The document is intended to serve as a foundational resource for researchers exploring the utility of this and similar chemical scaffolds.

Introduction and Significance

The convergence of isoxazole and furan rings in a single molecular entity presents a unique scaffold for the development of novel therapeutic agents. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Similarly, the furan ring serves as a versatile linker and can be functionalized to modulate a compound's pharmacokinetic and pharmacodynamic properties. The addition of a reactive sulfonyl chloride group at the 2-position of the furan ring transforms the molecule into a valuable intermediate for the synthesis of a diverse array of sulfonamides and other derivatives.

This guide will delve into the projected characteristics and synthetic pathways for this compound, drawing upon the established chemistry of its constituent parts and analogous compounds.

Physicochemical Properties (Projected)

Based on data from analogous structures such as 5-(5-isoxazolyl)-2-methyl-3-furansulfonyl chloride and 5-[5-(trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride, the following properties can be projected for this compound.[1][2]

| Property | Projected Value/Description | Source Analogs |

| Molecular Formula | C8H6ClNO4S | |

| Molecular Weight | ~247.66 g/mol | |

| Appearance | Likely a white to light-yellow solid or crystalline material. | [2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, acetone, and THF, with limited solubility in water. | [2] |

| Reactivity | The sulfonyl chloride group is highly electrophilic and reactive towards nucleophiles. | [2] |

| Stability | Should be handled in a moisture-free environment to prevent hydrolysis of the sulfonyl chloride group. |

Potential Synthetic Pathways

While a specific, documented synthesis for this compound is not available, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and published syntheses of similar compounds.[3][4][5]

The overall strategy would likely involve the synthesis of the core 5-(3-methyl-5-isoxazolyl)-2-furan structure, followed by sulfonyl chlorination.

Synthesis of the 5-(3-methyl-5-isoxazolyl)-2-furan Scaffold

A potential approach to construct the core heterocyclic system is through a cycloaddition reaction.

Caption: Proposed synthesis of the core scaffold.

Causality Behind Experimental Choices:

-

[1][6]-Dipolar Cycloaddition: This is a classic and efficient method for constructing the isoxazole ring. The reaction between an alkyne (propargyl alcohol) and a nitrile oxide (generated in situ from an oxime) provides a direct route to the desired substituted isoxazole.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between sp-hybridized (alkynyl) and sp2-hybridized (aryl or heteroaryl) carbons. It is an ideal choice for coupling the synthesized 3-methyl-5-(ethynyl)isoxazole with a halogenated furan.

Sulfonyl Chlorination of the Furan Ring

Once the 5-(3-methyl-5-isoxazolyl)-2-furan is obtained, the final step is the introduction of the sulfonyl chloride group.

Caption: Introduction of the sulfonyl chloride group.

Causality Behind Experimental Choices:

-

Electrophilic Aromatic Substitution: The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. Chlorosulfonic acid is a potent electrophile that can directly introduce the sulfonyl chloride moiety onto the furan ring, typically at the 2-position, which is the most activated site.

Reactivity and Potential Applications

The primary site of reactivity in this compound is the sulfonyl chloride group. This functional group is a strong electrophile and will readily react with a wide range of nucleophiles to form sulfonamides, sulfonic esters, and other derivatives.

Caption: Key reactions of the sulfonyl chloride group.

This reactivity makes this compound a valuable building block in drug discovery. The resulting sulfonamides are a common feature in many biologically active molecules, including antibiotics, diuretics, and anticancer agents.[7] The isoxazolyl-furan scaffold itself has been explored for various therapeutic applications.[4][8][9]

Potential Therapeutic Targets:

-

Enzyme Inhibition: The sulfonamide derivatives can act as inhibitors of various enzymes, such as carbonic anhydrases and kinases.

-

Receptor Modulation: The overall molecular structure can be tailored to interact with specific cellular receptors.

-

Antimicrobial Agents: Heterocyclic compounds containing furan and isoxazole rings have shown promise as antibacterial and antifungal agents.[10]

Safety and Handling

Based on the safety data for analogous sulfonyl chlorides, this compound should be handled with care.

-

Hazard Class: Likely classified as corrosive and may cause severe skin burns and eye damage.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture. The sulfonyl chloride group is susceptible to hydrolysis.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. This guide provides a projected yet scientifically grounded framework for its properties, synthesis, and applications, based on the established chemistry of closely related structures. Further experimental validation is necessary to confirm these projections and fully unlock the potential of this versatile heterocyclic scaffold.

References

-

PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available from: [Link]

- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Amerigo Scientific. 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

-

MDPI. Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Available from: [Link]

-

MDPI. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][6]Triazines: Synthesis and Photochemical Properties. Available from: [Link]

-

National Center for Biotechnology Information. Triazolyl-2'-oxa-3'-aza-4'a-carbanucleosides: Synthesis and biological evaluation. Available from: [Link]

-

Aladdin Scientific. 2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride. Available from: [Link]

-

ResearchGate. (PDF) Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Available from: [Link]

-

PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Available from: [Link]

Sources

- 1. 2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- 2. Buy 5-[5-(Trifluoromethyl)-3-isoxazolyl]-2-furansulfonyl chloride (EVT-1776663) | 1268334-87-7 [evitachem.com]

- 3. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. C-5’-Triazolyl-2’-oxa-3’-aza-4’a-carbanucleosides: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

An In-Depth Technical Guide to the Physicochemical Properties and Handling of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its core physicochemical properties, offers insights into its stability and handling, and presents validated experimental protocols for its characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical data with practical, field-proven insights to ensure safe and effective utilization of this versatile reagent.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a furan ring substituted with a sulfonyl chloride group and a methyl-isoxazolyl moiety. Its molecular architecture makes it a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a range of sulfonamide derivatives. The electrophilic nature of the sulfonyl chloride group allows for facile reaction with primary and secondary amines, enabling the construction of diverse molecular libraries for drug discovery programs.

The strategic combination of the furan, isoxazole, and sulfonyl chloride functional groups imparts a unique electronic and steric profile, influencing its reactivity and the pharmacological properties of its downstream derivatives. Understanding its fundamental physicochemical characteristics is therefore paramount for its effective application in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its successful application. The data presented below are derived from computational models and available supplier information, providing a robust baseline for experimental design.

Key Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride | PubChem |

| CAS Number | 38927-61-6 | PubChem |

| Molecular Formula | C₈H₆ClNO₄S | PubChem |

| Molecular Weight | 247.66 g/mol | PubChem |

| Canonical SMILES | CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl | PubChem |

Computed Physicochemical Data

Computational predictions offer valuable insights into the molecule's behavior in various chemical environments. These values are particularly useful for designing purification strategies (e.g., chromatography) and predicting solubility.

| Property | Predicted Value | Description |

| XLogP3 | 2.1 | A measure of lipophilicity, suggesting moderate solubility in organic solvents. |

| Topological Polar Surface Area (TPSA) | 84.7 Ų | Indicates the molecule's polarity, influencing its membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 5 | The oxygen and nitrogen atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | Indicates a relatively rigid structure. |

Synthesis and Reactivity Profile

Synthetic Route Overview

The primary route for synthesizing this compound involves a two-step process starting from 2-(3-methyl-5-isoxazolyl)furan. This pathway is a cornerstone of its production and is outlined in foundational patents within the field.

The logical flow of this synthesis is depicted below. The initial lithiation creates a nucleophilic furan species that can then be quenched with sulfur dioxide. The subsequent oxidation and chlorination convert the intermediate sulfinate salt into the target sulfonyl chloride.

Caption: Synthetic workflow for the target compound.

Core Reactivity and Handling Considerations

As a sulfonyl chloride, this compound is highly susceptible to hydrolysis. The presence of atmospheric moisture or protic solvents will lead to its degradation into the corresponding sulfonic acid, rendering it inactive for subsequent sulfonamide coupling reactions.

Expert Insight: The causality for this reactivity lies in the highly electrophilic nature of the sulfur atom, which is readily attacked by nucleophiles like water. Therefore, all manipulations must be conducted under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) using dry solvents and glassware. Storage should be in a desiccator or a controlled atmosphere glovebox.

Experimental Protocols: Quality Control and Characterization

To ensure the identity, purity, and stability of this compound, a series of analytical protocols must be employed. These methods provide a self-validating system for quality control before its use in sensitive downstream applications.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from starting materials, byproducts, and its primary degradant, the sulfonic acid. A gradient elution is chosen to ensure a robust separation of compounds with differing polarities.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of dry acetonitrile to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. The sulfonic acid degradant will typically appear as an earlier-eluting, more polar peak.

Protocol: ¹H NMR for Structural Verification

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by probing the chemical environment of each proton in the molecule. The expected chemical shifts and coupling patterns serve as a fingerprint for the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone. Note: CDCl₃ may contain trace acid that can slowly degrade the sample; analysis should be performed promptly.

-

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard proton acquisition.

-

Number of Scans: 16-32.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Expected Spectrum: Analyze the resulting spectrum for the characteristic peaks corresponding to the methyl group, the isoxazole proton, and the two furan protons. The integration of these peaks should correspond to the number of protons in each environment.

Visualization of Analytical Workflow

The logical flow for ensuring the quality of a new batch of the reagent is critical for reproducible science.

Caption: Standard QC workflow for reagent validation.

Conclusion

This compound is a reagent of significant value in contemporary medicinal chemistry. Its effective use is contingent upon a thorough understanding of its physicochemical properties and strict adherence to anhydrous handling techniques. The protocols detailed in this guide provide a robust framework for the quality control and characterization of this compound, empowering researchers to proceed with confidence in their synthetic endeavors. By integrating computational data with validated experimental methods, this document serves as an essential resource for any scientist leveraging this powerful synthetic building block.

References

-

PubChem National Center for Biotechnology Information. Compound Summary for CID 10444317, this compound. Available at: [Link]

- Google Patents.EP0039390A1: Furan derivatives, their production and use.

An In-Depth Technical Guide to the Synthesis of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl Chloride

This guide provides a comprehensive overview of a plausible and robust synthetic route to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, a key intermediate for researchers and professionals in drug development. The synthesis is presented in a multi-step approach, beginning with the construction of the foundational isoxazole and furan precursors, followed by their strategic coupling and final functionalization. Each step is detailed with procedural instructions, mechanistic insights, and critical safety considerations.

I. Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, is strategically designed to build complexity through a convergent approach. The core concept involves the synthesis of two key heterocyclic building blocks: a reactive 3-methyl-5-isoxazolyl precursor and a suitably functionalized furan moiety. These are then coupled, and the resulting intermediate is subjected to a final chlorosulfonylation step.

The chosen pathway leverages well-established and reliable reactions in heterocyclic chemistry, ensuring reproducibility and scalability. The key transformations include a diazotization-halogenation (Sandmeyer) reaction, a palladium-catalyzed cross-coupling (Sonogashira) reaction, and an electrophilic aromatic substitution for the final chlorosulfonylation.

(Image of the chemical reaction: 3-Amino-5-methylisoxazole reacts with NaNO2, HBr, and CuBr to form 3-Bromo-5-methylisoxazole)

(Image of the chemical reaction: 2-Furaldehyde reacts in a two-step process, first with CBr4 and PPh3, and then with n-BuLi, to form 2-Ethynylfuran)

Caption: Experimental workflow for the Sonogashira coupling reaction.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a dried Schlenk flask are added 3-bromo-5-methylisoxazole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous and degassed triethylamine (3.0 eq) and tetrahydrofuran are added via syringe.

-

2-Ethynylfuran (1.2 eq) is then added dropwise.

-

Reaction: The mixture is heated to 60 °C and stirred under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(3-methyl-5-isoxazolyl)furan.

Causality and Insights: The Sonogashira coupling mechanism involves a catalytic cycle with both palladium and copper. Palladium(0) undergoes oxidative addition to the aryl halide. The terminal alkyne is activated by copper(I) to form a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination from the palladium complex yields the coupled product and regenerates the palladium(0) catalyst. The amine base is essential to neutralize the hydrohalic acid formed during the reaction.

IV. Final Step: Chlorosulfonylation of 5-(3-Methyl-5-isoxazolyl)furan

The final step introduces the sulfonyl chloride functionality onto the furan ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. [1][2]The 2-position of the furan ring is the most activated towards electrophilic attack.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, 5-(3-methyl-5-isoxazolyl)furan (1.0 eq) is dissolved in a suitable inert solvent such as dichloromethane.

-

The solution is cooled to -10 °C.

-

Chlorosulfonylation: Chlorosulfonic acid (3.0 eq) is added dropwise, maintaining the internal temperature below -5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 2-3 hours.

-

Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with cold water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure at low temperature to yield the crude this compound. The product may be used in the next step without further purification or can be purified by crystallization if necessary.

Causality and Insights: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The reaction proceeds via the formation of a sulfonyl cation or a related electrophilic species, which then attacks the electron-rich furan ring. The use of low temperatures is crucial to control the high reactivity of chlorosulfonic acid and to minimize side reactions. The work-up procedure must be performed carefully due to the exothermic reaction of excess chlorosulfonic acid with water.

V. Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Amino-5-methylisoxazole | 3-Bromo-5-methylisoxazole | NaNO₂, HBr, CuBr | Water/HBr | 0-60 | 2 | 60-70 |

| 2 | 2-Furaldehyde | 2-Ethynylfuran | CBr₄, PPh₃, n-BuLi | DCM/THF | 0 to RT | 3 | 70-80 |

| 3 | 3-Bromo-5-methylisoxazole, 2-Ethynylfuran | 5-(3-Methyl-5-isoxazolyl)furan | Pd(PPh₃)₄, CuI, Et₃N | THF | 60 | 4-6 | 65-75 |

| 4 | 5-(3-Methyl-5-isoxazolyl)furan | This compound | ClSO₃H | DCM | -10 to 0 | 2-3 | 75-85 |

Yields are estimated based on literature precedents for similar reactions and may vary.

VI. Safety Considerations

Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride and sulfuric acid fumes. [3][1][4][5][6]All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, must be worn. [4]Ensure that all glassware is perfectly dry.

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (argon or nitrogen). It reacts violently with water.

Heavy Metal Catalysts: Palladium and copper catalysts should be handled with care. While used in catalytic amounts, they are toxic, and appropriate measures should be taken to avoid inhalation of dust and skin contact.

VII. Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and connectivity of the atoms. For the final product, characteristic shifts for the furan and isoxazole protons are expected, along with the absence of the proton at the 2-position of the furan ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule and key intermediates.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the sulfonyl chloride group (characteristic stretches around 1380 and 1180 cm⁻¹).

VIII. Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound. By employing well-understood and reliable chemical transformations, this guide offers a solid foundation for researchers and drug development professionals to access this valuable chemical intermediate. Adherence to the detailed protocols and safety precautions is paramount for the successful and safe execution of this synthesis.

References

-

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. Available at: [Link]

-

Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Available at: [Link]

-

One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Available at: [Link]

-

Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Available at: [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. Available at: [Link]

- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents.

-

A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC - NIH. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Publishing. Available at: [Link]

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles through Gold-Catalyzed Cascade Cyclization−Oxidative Alkynylation and Cyclization. Available at: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. Available at: [Link]

-

View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. Available at: [Link]

-

Synthesis of Polysubstituted Furans via Rh(II)-Catalyzed [2 + 3] Annulation of N-Sulfonyl-1,2,3-triazoles with Enaminones - Organic Chemistry Portal. Available at: [Link]

-

Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Consecutive Sonogashira–Suzuki–Michael Cyclization: Three-Component Synthesis of Phenanthridines and Benzo[c]chromenes | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. Available at: [Link]

- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents.

-

Synthesis of polysubstituted furans from sulfur ylides and alkynes - ResearchGate. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides - MDPI. Available at: [Link]

-

Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide - Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer reaction (video) | Khan Academy. Available at: [Link]

-

Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[7][8][9]riazines: Synthesis and Photochemical Properties - MDPI. Available at: [Link]

-

Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PubMed Central. Available at: [Link]

-

Ethyl 5-methyl-4-(2,5,5-trimethyl-1, 3-dioxan-2-yl)isoxazole-3-carboxylate - PubMed. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.be [fishersci.be]

- 4. nj.gov [nj.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride: A Predictive and Methodological Guide

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the novel compound 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride. As experimental spectra for this specific molecule are not publicly available, this document serves as a robust methodological framework for researchers, scientists, and drug development professionals. It outlines the expected spectral characteristics based on established principles of spectroscopy and data from analogous chemical structures. Furthermore, it details the standard protocols for acquiring and interpreting such data, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural features.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a furan ring substituted with a sulfonyl chloride group and a methyl-substituted isoxazole ring. The unique arrangement of these moieties is expected to produce a distinct spectroscopic fingerprint. This guide will deconstruct the predicted spectral data to correlate specific structural features with their anticipated spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit four distinct signals corresponding to the aromatic protons on the furan and isoxazole rings, and the methyl protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Doublet | 1H | H-3 (Furan) | The proton at the 3-position of the furan ring is expected to be deshielded by the adjacent electron-withdrawing sulfonyl chloride group. |

| ~ 7.0 - 7.3 | Doublet | 1H | H-4 (Furan) | The proton at the 4-position of the furan ring will be influenced by the adjacent isoxazole substituent. |

| ~ 6.5 - 6.8 | Singlet | 1H | H-4 (Isoxazole) | The proton on the isoxazole ring is anticipated to appear as a singlet in this region.[1] |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ | The methyl protons on the isoxazole ring are expected to produce a singlet in the upfield region.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-3 (Isoxazole) | The carbon atom of the isoxazole ring attached to the methyl group. |

| ~ 155 - 160 | C-5 (Isoxazole) | The carbon atom of the isoxazole ring attached to the furan ring. |

| ~ 150 - 155 | C-5 (Furan) | The carbon atom of the furan ring attached to the isoxazole ring. |

| ~ 140 - 145 | C-2 (Furan) | The carbon atom of the furan ring attached to the sulfonyl chloride group, significantly deshielded. |

| ~ 120 - 125 | C-3 (Furan) | The carbon atom at the 3-position of the furan ring. |

| ~ 110 - 115 | C-4 (Furan) | The carbon atom at the 4-position of the furan ring. |

| ~ 100 - 105 | C-4 (Isoxazole) | The carbon atom of the isoxazole ring bearing a proton. |

| ~ 10 - 15 | -CH₃ | The methyl carbon, appearing in the upfield region. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100 - 3200 | C-H stretch | Aromatic (Furan, Isoxazole) | Characteristic stretching vibrations for C-H bonds in aromatic rings. |

| ~ 1500 - 1600 | C=C and C=N stretch | Aromatic rings (Furan, Isoxazole) | Skeletal vibrations of the heterocyclic rings. |

| ~ 1370 - 1410 | S=O asymmetric stretch | Sulfonyl chloride | Strong and characteristic absorption band for the asymmetric stretching of the S=O bond in sulfonyl chlorides.[2] |

| ~ 1160 - 1210 | S=O symmetric stretch | Sulfonyl chloride | Strong and characteristic absorption band for the symmetric stretching of the S=O bond in sulfonyl chlorides.[2] |

| ~ 550 - 650 | S-Cl stretch | Sulfonyl chloride | Stretching vibration of the sulfur-chlorine bond. |

Experimental Protocol for IR Data Acquisition

A standard protocol for obtaining a reliable IR spectrum is as follows:

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₆ClNO₄S) is approximately 263.67 g/mol . The mass spectrum should show a molecular ion peak at m/z 263 and an M+2 peak at m/z 265 with an intensity of about one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of the chlorine radical (Cl•) to give a fragment at m/z 228.

-

Loss of the sulfonyl chloride group (•SO₂Cl) to yield a fragment corresponding to the 5-(3-methyl-5-isoxazolyl)furan cation at m/z 164.

-

Cleavage of the bond between the furan and isoxazole rings, leading to fragments corresponding to each ring system.

-

Loss of SO₂ from the sulfonyl chloride-containing fragments.

-

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry Data Acquisition

A robust protocol for acquiring mass spectral data is essential for accurate molecular weight determination and fragmentation analysis.

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This in-depth technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS spectral features. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reliable data for the definitive structural elucidation of this novel compound. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the efficient and accurate characterization of new chemical entities.

References

- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3969.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Supporting Information for a relevant chemical synthesis paper providing NMR data for 3-methyl-5-phenylisoxazole. (Please note that a specific, stable URL for this type of supporting information can be transient. The citation reflects the type of source used for the prediction).

Sources

An In-Depth Technical Guide to the Molecular Structure and Properties of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By dissecting its molecular architecture, physicochemical properties, and synthetic rationale, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 1060817-75-5) is a unique bifunctional molecule integrating a furan ring, an isoxazole moiety, and a reactive sulfonyl chloride group.[][2] This distinct arrangement of pharmacophores suggests its potential as a versatile building block in the synthesis of complex molecular entities with diverse biological activities.

The core structure consists of a furan ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with a 3-methyl-5-isoxazolyl ring. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known to be a bioisostere for various functional groups and is a common feature in many biologically active compounds.[3] The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1060817-75-5 | [][2] |

| Molecular Formula | C₈H₆ClNO₄S | Inferred |

| Molecular Weight | 247.66 g/mol | Inferred |

| Appearance | Likely a solid | Inferred |

| Purity | ≥ 95% (Commercially available) | [] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Likely reactive with protic solvents like water and alcohols. | Inferred |

Strategic Importance in Medicinal Chemistry

The molecular architecture of this compound is of significant interest to medicinal chemists for several key reasons:

-

Scaffold for Library Synthesis: The reactive sulfonyl chloride handle provides a straightforward entry point for the synthesis of large libraries of sulfonamide derivatives. This allows for the rapid exploration of structure-activity relationships (SAR) by introducing a wide variety of amine-containing fragments.

-

Bioactive Moieties: Both the isoxazole and furan rings are prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

-

Modulation of Physicochemical Properties: The sulfonamide linkage, formed from the reaction of the sulfonyl chloride, is a key functional group in many pharmaceuticals. It can participate in hydrogen bonding interactions with biological targets and can be used to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound.

Retrosynthetic Analysis and Proposed Synthesis

Caption: Retrosynthetic analysis of the target molecule.

A plausible forward synthesis would involve the initial construction of the 3-methyl-5-(furan-2-yl)isoxazole core, followed by chlorosulfonation of the furan ring.

Step-by-Step Synthetic Protocol:

Step 1: Synthesis of 3-Methyl-5-(furan-2-yl)isoxazole

This step can be achieved through a [3+2] cycloaddition reaction, a common method for isoxazole synthesis.[4]

-

Oxime Formation: Furan-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an alcoholic solvent (e.g., ethanol) to form furan-2-aldoxime. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Nitrile Oxide Generation and Cycloaddition: The furan-2-aldoxime is then treated with an in-situ chlorinating agent (e.g., N-chlorosuccinimide) to generate the corresponding hydroximoyl chloride. This intermediate, in the presence of a base (e.g., triethylamine), eliminates HCl to form the furan-2-carbonitrile oxide. This highly reactive 1,3-dipole is immediately trapped by an alkene, in this case, a derivative of hydroxyacetone, to yield the desired 3-methyl-5-(furan-2-yl)isoxazole.

Step 2: Chlorosulfonation of 3-Methyl-5-(furan-2-yl)isoxazole

The introduction of the sulfonyl chloride group onto the furan ring can be accomplished via electrophilic aromatic substitution.[5][6]

-

Reaction Setup: The 3-methyl-5-(furan-2-yl)isoxazole is dissolved in a suitable inert solvent, such as dichloromethane, in a flask equipped with a dropping funnel and a nitrogen inlet. The flask is cooled to a low temperature (e.g., -10 to 0 °C) using an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the low temperature to control the exothermic reaction. The furan ring is activated towards electrophilic substitution, and the sulfonation is expected to occur regioselectively at the 5-position of the furan ring, which is electronically favored.

-

Workup: After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The reaction is then carefully quenched by pouring it onto ice. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Caption: Proposed synthetic workflow.

Predicted Spectroscopic Characterization

While experimental spectra for this specific molecule are not publicly available, its key spectral features can be predicted based on the known characteristics of its constituent functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Assignments | Rationale |

| ¹H NMR | δ 7.2-7.5 (d, 1H, furan-H), δ 6.8-7.1 (d, 1H, furan-H), δ 6.5-6.7 (s, 1H, isoxazole-H), δ 2.3-2.5 (s, 3H, -CH₃) | The furan protons will appear as doublets in the aromatic region. The isoxazole proton will be a singlet, and the methyl protons will be a singlet in the upfield region. |

| ¹³C NMR | δ 160-170 (isoxazole C=N), δ 140-155 (furan C-O and C-S), δ 110-125 (furan CH), δ 95-105 (isoxazole CH), δ 10-15 (-CH₃) | The chemical shifts are estimated based on typical values for substituted furan and isoxazole rings. |

| FT-IR (cm⁻¹) | 1370-1380 (asymmetric SO₂ stretch), 1180-1190 (symmetric SO₂ stretch), 1600-1620 (C=N stretch), 1400-1500 (aromatic C=C stretch) | The strong absorptions for the sulfonyl chloride group are characteristic.[7] The other peaks correspond to the vibrations of the heterocyclic rings.[8] |

| Mass Spec (EI) | M⁺ at m/z 247/249 (³⁵Cl/³⁷Cl isotopes), loss of SO₂Cl (m/z 99), loss of Cl (m/z 35), fragments corresponding to the furan and isoxazole rings. | The molecular ion peak should show the characteristic 3:1 isotopic pattern for chlorine. Fragmentation is expected to occur at the sulfonyl chloride group and through cleavage of the heterocyclic rings.[9] |

Reactivity and Applications in Drug Discovery

The primary utility of this compound in a research setting is as a versatile intermediate for the synthesis of novel sulfonamides. The sulfonyl chloride group is a potent electrophile that readily reacts with a wide array of primary and secondary amines to form stable sulfonamide linkages.

Caption: General reaction with primary amines.

This reactivity allows for the systematic modification of the molecule's periphery, enabling the exploration of how different substituents impact biological activity. The resulting sulfonamides can be screened against a variety of biological targets, including enzymes and receptors, where the sulfonamide moiety can act as a key binding element.

Conclusion

This compound is a strategically designed chemical entity that holds considerable promise for the development of new therapeutic agents. Its combination of a reactive sulfonyl chloride group with two biologically relevant heterocyclic scaffolds makes it an ideal starting material for the generation of diverse chemical libraries. This in-depth guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery endeavors.

References

- Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.

-

IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Supporting Information for Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Enone Oximes: Synthesis of 3,5-Disubstituted Isoxazoles. Available at: [Link]

-

Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Available at: [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available at: [Link]

-

Selective C-H or N-H Imidoylative Annulation of 2-(2-Isocyanophenyl)-1H-indoles Leading to Diverse Indole-fused Scaffolds. AA Blocks. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

Synthesis of polysubstituted furans from sulfur ylides and alkynes. ResearchGate. Available at: [Link]

-

Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. PubMed. Available at: [Link]

-

Benzenesulfonyl chloride. NIST WebBook. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

-

Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide. Organic Chemistry Portal. Available at: [Link]

-

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. ResearchGate. Available at: [Link]

-

This compound. Chemchart. Available at: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

- Furan surfactant compositions and methods. Google Patents.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

2-Thiophenesulfonyl chloride. NIST WebBook. Available at: [Link]

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]

-

Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. ResearchGate. Available at: [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

-

A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications. Available at: [Link]

-

5-Furan-2yl[3][5][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][5][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules. Available at: [Link]

Sources

- 2. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Solubility of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride. While specific quantitative solubility data for this compound is not widely published, this document synthesizes fundamental principles of solubility with field-proven methodologies to empower researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of the target molecule, outline the theoretical basis for its dissolution in various organic media, and provide a detailed, self-validating protocol for experimental solubility determination. This guide is designed to be a practical resource for laboratory applications, from reaction optimization to formulation development.

Introduction: The Significance of this compound and its Solubility Profile

The heterocyclic scaffolds of isoxazole and furan are prominent in medicinal chemistry, valued for their diverse biological activities.[1] The title compound, this compound, combines these two key moieties with a highly reactive sulfonyl chloride group, marking it as a versatile intermediate for the synthesis of novel sulfonamides and other derivatives with potential therapeutic applications.

The sulfonyl chloride functional group is a cornerstone in the synthesis of sulfonamide-based drugs.[2][3] However, its reactivity also presents challenges, particularly its susceptibility to hydrolysis. Understanding the solubility of this intermediate in various organic solvents is paramount for several reasons:

-

Reaction Medium Optimization: Efficient chemical synthesis requires the reactants to be in the same phase. Selecting a solvent where the sulfonyl chloride is sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, to isolate the compound with high purity.

-

Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in relevant solvent systems is a critical determinant of bioavailability and the feasibility of different formulation approaches.

-

Process Safety and Scalability: Knowledge of solubility helps in designing safer and more robust chemical processes, preventing precipitation in reaction vessels and transfer lines, which is crucial for scalable manufacturing.[4]

This guide will provide the foundational knowledge and practical steps to systematically evaluate the solubility of this compound.

Physicochemical Characterization and Theoretical Solubility Considerations

The solubility behavior of a compound is dictated by its molecular structure. The key physicochemical properties of this compound are detailed in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₄S | [5] |

| Molecular Weight | 247.65 g/mol | [5] |

| XLogP3 | 1.9 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Topological Polar Surface Area | 81.7 Ų | [5] |

The principle of "like dissolves like" is the cornerstone of predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity. Based on its structure, we can make the following predictions:

-

Polarity: The molecule possesses several polar functional groups: the sulfonyl chloride, the isoxazole ring (with nitrogen and oxygen heteroatoms), and the furan ring's ether oxygen. The Topological Polar Surface Area (TPSA) of 81.7 Ų suggests significant polarity. This indicates a higher affinity for polar solvents.

-

Hydrogen Bonding: With five hydrogen bond acceptors (the oxygen and nitrogen atoms) but no donors, the molecule can interact favorably with protic solvents (e.g., alcohols) that can donate hydrogen bonds.[5]

-

Aprotic vs. Protic Solvents: The molecule is expected to be soluble in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) through dipole-dipole interactions. Its solubility in polar protic solvents (e.g., ethanol, methanol) will also be significant, though the reactive sulfonyl chloride group may undergo solvolysis, especially at elevated temperatures or over extended periods.[1][2]

-

Nonpolar Solvents: Due to its significant polarity, the compound is expected to have limited solubility in nonpolar hydrocarbon solvents like hexane or toluene.

-

Reactivity: The high reactivity of the sulfonyl chloride group is a critical consideration. It can react with nucleophilic solvents, particularly water and alcohols, leading to hydrolysis or esterification.[3][4] Therefore, solubility studies should be conducted under anhydrous conditions where possible, and the stability of the compound in the solvent should be assessed.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is through experimentation. The shake-flask method is the gold standard for measuring equilibrium solubility and is recommended by regulatory bodies like the FDA and WHO for Biopharmaceutics Classification System (BCS) studies.[6][7][8]

Causality Behind Experimental Choices

The following protocol is designed to be a self-validating system. Each step is chosen to ensure that the final measurement represents true equilibrium solubility and is not an artifact of the experimental setup.

-

Equilibrium: Solubility is a thermodynamic equilibrium. The protocol ensures sufficient time and agitation for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for standard conditions or 37 °C for biological relevance) is critical for reproducibility.[6][7]

-

Purity of Materials: The use of high-purity compound and analytical grade solvents is essential to avoid impurities affecting the solubility measurement.

-

Accurate Quantification: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required for accurately measuring the concentration of the dissolved compound without interference from potential degradants.

Detailed Step-by-Step Methodology: Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is critical to ensure a saturated solution is formed.

-

Add a precise volume of the selected organic solvent to each vial. A list of recommended solvents is provided in Table 2.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period to reach equilibrium. A preliminary experiment should be run to determine the time to equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, and 48 hours) until the concentration in solution plateaus.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is crucial; any particulate matter will lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in mass/volume units (e.g., mg/mL or g/L) and molarity (mol/L).

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

-

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation and Interpretation

The results of the solubility screening should be summarized in a clear and concise table. This allows for easy comparison of the compound's solubility across different solvent classes.

Table 2: Solubility Profile of this compound in Common Organic Solvents at 25°C (Hypothetical Data for Illustration)

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 1.9 | < 1 | < 0.004 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 5 - 10 | 0.02 - 0.04 |

| Dichloromethane | Polar Aprotic | 9.1 | 50 - 100 | 0.20 - 0.40 |

| Acetone | Polar Aprotic | 21 | > 200 | > 0.81 |

| Ethyl Acetate | Polar Aprotic | 6.0 | > 200 | > 0.81 |

| Acetonitrile | Polar Aprotic | 37.5 | > 200 | > 0.81 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 200 | > 0.81 |

| Ethanol | Polar Protic | 24.6 | 100 - 150 | 0.40 - 0.61 |

| Methanol | Polar Protic | 33 | 150 - 200 | 0.61 - 0.81 |

Note: The dielectric constants are approximate values.[9][10][11] The solubility values are hypothetical and serve as a template for reporting actual experimental data.

Interpretation of Hypothetical Results:

The hypothetical data in Table 2 aligns with our theoretical predictions. The compound shows poor solubility in nonpolar hexane, modest solubility in the aromatic solvent toluene, and significantly higher solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile. The high solubility in these solvents is likely due to strong dipole-dipole interactions. Good solubility is also observed in polar protic solvents like ethanol and methanol, where hydrogen bonding between the solvent and the compound's hydrogen bond acceptors contributes to dissolution. The extremely high polarity of DMSO also makes it an excellent solvent for this compound.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its determination and interpretation. By understanding the compound's physicochemical properties, researchers can make informed predictions about its behavior in various organic solvents. The detailed shake-flask protocol presented herein offers a reliable and reproducible method for generating high-quality solubility data. This information is invaluable for the rational design of synthetic routes, the development of effective purification methods, and the advancement of formulation strategies for this promising class of chemical intermediates.

References

-

MDPI. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][6]Triazines: Synthesis and Photochemical Properties. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

Keevil, D. J., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Arkivoc, 2008(15), 153-160. Retrieved from [Link]

-

Moody, T. J., & Rourke, J. P. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1143–1146. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Jusko, M., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). Retrieved from [Link]

-

Reichardt, C. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 1-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. database.ich.org [database.ich.org]

- 5. chem.ws [chem.ws]

- 6. fda.gov [fda.gov]

- 7. who.int [who.int]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. Solvent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, a specialized heterocyclic sulfonyl chloride intermediate. Drawing from foundational principles of organic chemistry and data on analogous structures, this document outlines the compound's inherent reactivity, primary degradation pathways, and validated protocols for handling and long-term storage. The core directive is to ensure the chemical integrity and purity of the reagent for its use in pharmaceutical research and development. Key recommendations include strict exclusion of atmospheric moisture, storage under an inert atmosphere at reduced temperatures, and the use of appropriate analytical techniques to monitor stability over time.

Chemical Identity and Structural Analysis

This compound is a bespoke chemical entity characterized by a furan ring core, substituted with a reactive sulfonyl chloride group at the 2-position and a 3-methyl-5-isoxazolyl moiety at the 5-position. Understanding its stability begins with a detailed examination of its structure.

Caption: Structure of this compound.

Key Functional Groups and Their Influence on Stability:

-

Sulfonyl Chloride (-SO₂Cl): This is the most reactive and stability-critical functional group. The sulfur atom is highly electrophilic, making the entire molecule extremely susceptible to nucleophilic attack, particularly by water (hydrolysis). The stability of sulfonyl halides decreases in the order F > Cl > Br > I.[1]

-

Furan Ring: While generally aromatic, furan rings can be susceptible to degradation under strongly acidic conditions. However, the primary stability concern for this molecule is not the furan ring itself but the attached sulfonyl chloride.

-

Isoxazole Ring: The isoxazole ring is a relatively stable aromatic heterocycle.[2] However, some studies note that isoxazole-derived sulfonyl chlorides can be prone to complex decomposition, potentially related to the stability of the heterocycle in the presence of the electrophilic sulfonyl chloride moiety.[3][4] The N-O bond is the weakest point and can cleave under certain conditions, such as UV irradiation.[5]

Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. The presence of even trace amounts of water, including atmospheric moisture, will lead to the rapid and irreversible conversion of the sulfonyl chloride to the corresponding, and synthetically inactive, sulfonic acid.[1][6]

Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A transient intermediate with a pentacoordinate sulfur atom is formed.[7]

-

Elimination: A molecule of hydrogen chloride (HCl) is eliminated, resulting in the formation of the sulfonic acid.

This reaction is autocatalytic, as the generated HCl can further promote the degradation of the remaining sulfonyl chloride.

Caption: The hydrolysis pathway of a sulfonyl chloride.

Recommended Storage and Handling Protocols

Given the high moisture sensitivity, rigorous protocols for storage and handling are mandatory to preserve the compound's integrity.

Long-Term Storage

Adherence to these conditions is critical for maximizing the shelf-life of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C ± 5°C | Reduces the rate of any potential decomposition reactions. Avoids thermal stress. |

| Atmosphere | Inert Gas (Argon or Dry Nitrogen) | Prevents exposure to atmospheric oxygen and, most critically, moisture.[6][8] |

| Container | Amber glass bottle with a PTFE-lined cap or a Sure/Seal™ bottle.[8][9] | Protects from light (isoxazoles can be photosensitive[5]) and provides an inert, non-reactive surface with a tight seal. |

| Location | A dedicated, ventilated freezer or cold room suitable for chemical storage.[10] | Ensures temperature stability and safety. Do not store in domestic, non-spark-proof freezers.[11] |

| Secondary Containment | Place the primary container inside a larger, sealed, and clearly labeled secondary container with desiccant. | Provides an additional barrier against moisture ingress and contains any potential leaks.[12] |

Experimental Protocol: Handling and Dispensing

All manipulations of the solid compound must be performed under a strictly controlled inert atmosphere.

Objective: To accurately weigh and dispense the compound without exposing it to ambient air.

Required Equipment:

-

Inert atmosphere glovebox or a Schlenk line

-

Analytical balance (inside glovebox if possible)

-

Spatulas, weighing boats/vials

-

Pre-dried glassware

Procedure:

-

Preparation: Transfer the sealed container of this compound, along with all necessary tools (spatula, vials), into the antechamber of the glovebox.

-

Inerting: Purge the antechamber with inert gas (typically 3-5 cycles of vacuum/backfill) before transferring items into the main chamber.

-

Equilibration: Allow the container to equilibrate to the glovebox's ambient temperature for at least 30 minutes before opening. This prevents condensation of trace moisture onto the cold solid.

-

Dispensing: Carefully open the container. Using a clean, dry spatula, promptly weigh the desired amount of the solid into a pre-tared, dry vial.

-

Sealing: Immediately and securely seal both the stock container and the vial containing the dispensed sample. It is good practice to wrap the cap threads with PTFE tape or Parafilm™ for an extra seal.

-

Removal: Remove the sealed vial from the glovebox via the antechamber. The stock container should remain in the inert atmosphere storage.

Caption: Workflow for handling moisture-sensitive sulfonyl chlorides.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of the compound, especially for older batches or those that may have been inadvertently exposed to air, is a crucial aspect of quality control.[13]

| Technique | Application | Expected Results for Pure Compound | Evidence of Degradation |

| ¹H NMR Spectroscopy | Structural verification and purity assessment. | Clean spectrum with characteristic peaks for the furan, isoxazole, and methyl protons with correct integrations. | Appearance of a broad peak for the sulfonic acid proton (-SO₃H) and shifts in the aromatic proton signals. |

| FT-IR Spectroscopy | Functional group identification. | Strong characteristic absorbance bands for S=O stretching (~1370-1390 cm⁻¹ and ~1170-1190 cm⁻¹) and S-Cl stretching (~560-600 cm⁻¹).[13] | Disappearance or weakening of the S-Cl band and appearance of a broad O-H stretch (~3000-3500 cm⁻¹) from the sulfonic acid. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | A single major peak with high purity (>95%). | Appearance of a more polar, earlier-eluting peak corresponding to the sulfonic acid hydrolysis product.[14][15] |